molecular formula C5H5F5O2 B2634165 (2S)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid CAS No. 2248209-84-7

(2S)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid

Cat. No. B2634165
CAS RN: 2248209-84-7
M. Wt: 192.085
InChI Key: VITCRFUNNGTOFX-REOHCLBHSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.). It may also include information about its discovery or synthesis .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may involve multiple steps, each with specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of a compound is often determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can provide information about its reactivity and stability, as well as potential uses for the compound .


Physical And Chemical Properties Analysis

This includes studying properties such as solubility, melting point, boiling point, density, and refractive index. These properties can provide important information about how the compound behaves under different conditions .

Mechanism of Action

If the compound is biologically active, the mechanism of action would describe how it interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with other biomolecules .

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and reactivity. The results of these tests are often included in a material safety data sheet (MSDS) for the compound .

properties

IUPAC Name

(2S)-3,3,4,4,4-pentafluoro-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F5O2/c1-2(3(11)12)4(6,7)5(8,9)10/h2H,1H3,(H,11,12)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITCRFUNNGTOFX-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid

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